molecular formula C15H11Br B11975425 9-(1-Bromoethylidene)-9H-fluorene CAS No. 16504-39-5

9-(1-Bromoethylidene)-9H-fluorene

Cat. No.: B11975425
CAS No.: 16504-39-5
M. Wt: 271.15 g/mol
InChI Key: RCJZQEPPACNPLD-UHFFFAOYSA-N
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Description

9-(1-Bromoethylidene)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromoethylidene group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Bromoethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 9-(1-Bromoethylidene)-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of substituted fluorenes with various functional groups.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorene alcohols.

Scientific Research Applications

Chemistry: 9-(1-Bromoethylidene)-9H-fluorene is used as a building block in organic synthesis for the preparation of more complex molecules

Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals and bioactive molecules. Its derivatives may exhibit properties such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the development of materials with desirable optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(1-Bromoethylidene)-9H-fluorene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    9-(1-Bromoethylidene)thioxanthene: Similar in structure but contains a sulfur atom in place of one of the carbon atoms in the fluorene core.

    9-(1-Bromoethylidene)anthracene: Similar in structure but contains an anthracene core instead of a fluorene core.

Uniqueness: 9-(1-Bromoethylidene)-9H-fluorene is unique due to its specific substitution pattern and the presence of the bromoethylidene group. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

16504-39-5

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

9-(1-bromoethylidene)fluorene

InChI

InChI=1S/C15H11Br/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3

InChI Key

RCJZQEPPACNPLD-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2=CC=CC=C2C3=CC=CC=C31)Br

Origin of Product

United States

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